1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine
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Overview
Description
The compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Piperazine derivatives have been recognized for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, which are important in the treatment of type 2 diabetes mellitus (T2DM). The inhibitory activity on DPP IV helps in promoting insulin secretion by preventing the degradation of incretin molecules, showcasing the therapeutic potential of piperazine compounds in managing T2DM (Mendieta, Tarragó, & Giralt, 2011).
Arylpiperazine Derivatives in Clinical Application
Arylpiperazine derivatives, due to their extensive pre-systemic and systemic metabolism, have been used in the treatment of depression, psychosis, or anxiety. These compounds undergo N-dealkylation, leading to metabolites with varied effects on serotonin receptor-related activities. Such insights into the metabolism and pharmacological actions of arylpiperazine derivatives underscore their importance in clinical applications and drug development (Caccia, 2007).
DNA Minor Groove Binder Applications
Piperazine derivatives, such as those related to Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA. This binding specificity offers potential applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, highlighting the versatility of piperazine compounds in both research and therapeutic contexts (Issar & Kakkar, 2013).
Anti-mycobacterial Activity
Piperazine as a scaffold is extensively utilized in developing anti-mycobacterial agents. Several piperazine-based molecules have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the significance of piperazine derivatives in designing new therapeutics for tuberculosis (Girase et al., 2020).
Cytochrome P450 Isoform Inhibition
Piperazine derivatives have been explored for their selectivity and potency as inhibitors of cytochrome P450 isoforms. Such studies are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals. The selectivity of these inhibitors can significantly impact the metabolic pathways of various drugs, indicating the importance of piperazine compounds in pharmacokinetic research (Khojasteh et al., 2011).
Future Directions
Properties
IUPAC Name |
2-chloro-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-13-16-9-11(19-13)10-17-5-7-18(8-6-17)12-3-1-2-4-15-12/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYUBBQMSIJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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